Methyl 3-(6-chloropyridin-3-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(6-chloropyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2,4,6H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEUMGWVPBDAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 3 6 Chloropyridin 3 Yl Propanoate
Direct Synthesis Approaches to Methyl 3-(6-chloropyridin-3-yl)propanoate
Direct synthesis methods focus on constructing the final molecule in the latter stages of the synthetic sequence. These can involve the formation of the ester, the creation of the carbon-carbon bond of the propanoate sidechain, or the utilization of radical chemistry.
Esterification Reactions for the Formation of the Methyl Propanoate Moiety
A common and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-(6-Chloropyridin-3-yl)propanoic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com
Reaction Scheme for Fischer Esterification
| Reactant | Reagents | Product |
| 3-(6-Chloropyridin-3-yl)propanoic acid | Methanol (excess), H₂SO₄ (catalyst) | This compound |
The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Carbon-Carbon Bond Forming Reactions: Electrophilic and Nucleophilic Substitutions
The carbon-carbon bond between the pyridine (B92270) ring and the propanoate side chain can be formed through various cross-coupling reactions. The Mizoroki-Heck reaction, often referred to as the Heck reaction, is a powerful tool for this purpose. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of a 3-halo-6-chloropyridine (such as 3-bromo-6-chloropyridine or 3-iodo-6-chloropyridine) with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. ugent.beresearchgate.net
The choice of catalyst, ligands, base, and solvent is crucial for the success of the Heck reaction. wikipedia.org Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of phosphine (B1218219) ligands like triphenylphosphine. wikipedia.org The base, commonly triethylamine (B128534) or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. wikipedia.org
General Conditions for the Heck Reaction
| Aryl Halide | Alkene | Catalyst | Base | Product |
| 3-Bromo-6-chloropyridine | Methyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N | Methyl 3-(6-chloropyridin-3-yl)acrylate |
It is important to note that the direct product of the Heck reaction is typically the α,β-unsaturated ester, Methyl 3-(6-chloropyridin-3-yl)acrylate. A subsequent reduction step, such as catalytic hydrogenation, would be necessary to obtain the desired saturated propanoate.
Radical Synthesis Pathways for Heteroaryl Propanoates
Radical chemistry offers alternative routes for the formation of carbon-carbon bonds. While specific examples for the direct radical synthesis of this compound are not extensively documented, general principles of radical reactions can be applied. For instance, radical addition reactions to activated alkenes are a known method for forming carbon-carbon bonds.
One potential, though less common, approach could involve the generation of a 6-chloropyridin-3-yl radical, which could then add to methyl acrylate. The generation of aryl radicals can be achieved through various methods, including the decomposition of diazonium salts or the reduction of aryl halides. Modern radical chemistry often employs photoredox catalysis to generate radicals under mild conditions. beilstein-journals.org The subsequent steps would involve trapping the resulting radical intermediate and reduction to the final product. The development of radical-based methods for the synthesis of heteroaryl propanoates is an active area of research. researchgate.net
Precursor Chemistry and Advanced Synthetic Routes to the 6-Chloropyridin-3-yl Moiety
The synthesis of the target molecule is heavily reliant on the availability of appropriately substituted pyridine precursors. The regioselective introduction of the chlorine atom at the 6-position of the pyridine ring is a key challenge that needs to be addressed.
Strategies for Regioselective Halogenation of Pyridine Derivatives
The direct chlorination of pyridine is often difficult to control and can lead to a mixture of products. google.com A more effective strategy for achieving regioselective chlorination involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can also direct nucleophilic substitution. researchgate.net
One common method for the regioselective synthesis of 2-halopyridines involves the reaction of pyridine N-oxides with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). acs.org This reaction proceeds through an initial activation of the N-oxide, followed by nucleophilic attack of the chloride ion. By carefully choosing the substituents on the pyridine ring, the regioselectivity of the chlorination can be controlled.
Synthesis from 6-Chloronicotinic Acid Derivatives
A highly convergent and efficient route to this compound starts from commercially available or readily synthesized 6-chloronicotinic acid or its derivatives. chemicalbook.cominnospk.com 6-Chloronicotinic acid itself can be prepared through various methods, including the oxidation of 2-chloro-5-methylpyridine. chemicalbook.comgoogle.com
The synthesis can proceed via the methyl ester of 6-chloronicotinic acid, which is Methyl 6-chloronicotinate. sigmaaldrich.com This intermediate can then be elaborated to the final product. A plausible synthetic sequence would involve the conversion of the ester group at the 3-position into the desired propanoate side chain.
One established method for chain extension is the Arndt-Eistert synthesis. This would involve converting Methyl 6-chloronicotinate to the corresponding acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of methanol would yield Methyl 3-(6-chloropyridin-3-yl)acetate. This could then be further homologated to the desired propanoate.
A more contemporary approach could involve cross-coupling reactions. For instance, the ester group of Methyl 6-chloronicotinate could be reduced to an alcohol, converted to a halide (e.g., a bromide), and then subjected to a malonic ester synthesis or a related C-C bond-forming reaction to introduce the two-carbon extension needed for the propanoate side chain.
Illustrative Synthetic Route from 6-Chloronicotinic Acid
| Starting Material | Key Intermediate | Final Product |
| 6-Chloronicotinic acid | Methyl 6-chloronicotinate | This compound |
Functionalization of Pyridines via Ligand-Coupling Reactions
The functionalization of pyridine rings is a cornerstone of synthetic chemistry, providing access to a vast array of derivatives used in pharmaceuticals and materials science. researchgate.net Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose, though the synthesis of pyridine-containing biaryls can be challenging, particularly with notoriously unstable and poorly reactive 2-pyridyl boron reagents in Suzuki-Miyaura cross-coupling. researchgate.net
A significant challenge in pyridine chemistry is overcoming the strong directing influence of the nitrogen atom, which typically favors functionalization at the C2 or C4 positions. chemrxiv.orgchemrxiv.org Recent advancements have explored undirected metalation to achieve functionalization at remote positions. For instance, the use of organosodium bases like n-butylsodium has been shown to selectively generate 4-sodiopyridine, which can then undergo transition-metal-free alkylation or be transmetalated for use in Negishi cross-coupling reactions. chemrxiv.orgchemrxiv.org This approach allows for the installation of various fragments onto the pyridine ring, overriding the conventional site selectivity. chemrxiv.org
Another strategy involves the activation of pyridines to facilitate nucleophilic additions. Pyridine N-oxides can be activated with agents like trifluoromethanesulfonic anhydride, enabling the addition of nucleophiles such as malonate anions to selectively yield 2- or 4-substituted pyridines. nih.govunivie.ac.at Furthermore, palladium-catalyzed electrophilic functionalization of pyridine-derived quaternary phosphonium (B103445) salts has emerged as a highly efficient method for creating pyridine-derived heterobiaryls. researchgate.net This reaction proceeds through a proposed radical-radical cross-coupling mechanism between pyridylphosphonium radicals and α-amino radicals. researchgate.net These ligand-coupling strategies represent versatile and powerful methods for the regioselective synthesis of functionalized pyridines, which are precursors to compounds like this compound.
Stereoselective Synthesis of Enantiopure Derivatives of this compound Analogues
The creation of enantiomerically pure derivatives of pyridine-containing molecules is of paramount importance, particularly in medicinal chemistry where stereoisomers can exhibit vastly different biological activities.
Application of Chiral Auxiliary Methodologies in α-Amino Acid Synthesis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely employed in the asymmetric synthesis of α-amino acids. wikipedia.orgresearchgate.net A chiral auxiliary biases the reaction to produce one stereoisomer in excess over the other. wikipedia.org
Several types of auxiliaries have proven effective. Evans' oxazolidinones and camphorsultam are notable examples. wikipedia.org For instance, camphorsultam has been shown to be superior to oxazolidinone in inducing a single asymmetric outcome in certain reactions, such as Michael additions. wikipedia.org Pseudoephedrine is another widely used chiral auxiliary, which, when reacted with a carboxylic acid, forms an amide. wikipedia.orgnih.gov The α-proton of this amide can be deprotonated to form an enolate, and subsequent alkylation is directed by the chiral scaffold, leading to high diastereoselectivity. wikipedia.orgnih.gov Due to regulations surrounding pseudoephedrine, alternatives like pseudoephenamine have been developed and shown to provide equal or superior stereocontrol, especially in reactions forming quaternary stereocenters. nih.gov
In the context of α-amino acid synthesis, chiral glycine (B1666218) derivatives equipped with auxiliaries like axially chiral BINOL have been used to prepare a variety of enantiomerically pure uncommon α-amino acids through alkylation, achieving diastereomeric excesses ranging from 69% to 86%. wikipedia.org Another approach utilizes nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, to direct the diastereoselective alkylation of the glycine α-carbon. researchgate.nettcichemicals.com
| Chiral Auxiliary | Application/Reaction | Typical Stereoselectivity (de%) |
| BINOL derivatives | Alkylation of chiral glycine derivatives | 69-86% de |
| Pseudoephedrine | Diastereoselective alkylation of amides | High |
| Pseudoephenamine | Diastereoselective alkylation, formation of quaternary centers | High, often superior to pseudoephedrine |
| Camphorsultam | Michael addition, Claisen rearrangement | High |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II) complex for alkylation of glycine | High |
Diastereoselective Alkylation Strategies in Pyridine-Substituted Propanoates
Achieving diastereoselectivity in the alkylation of propanoates bearing a pyridine substituent relies on establishing a chiral center and then using its influence to direct the formation of a second stereocenter. This is often accomplished using the chiral auxiliary methods described previously.
The general strategy involves attaching a chiral auxiliary to the propanoate moiety. The resulting chiral amide or ester then forms a rigid chelated enolate upon treatment with a suitable base. The facial bias created by the chiral auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one side of the enolate, resulting in a diastereomerically enriched product.
For example, amides derived from pseudoephedrine or pseudoephenamine can be deprotonated with a non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. wikipedia.orgnih.gov The stereochemistry of the subsequent alkylation is controlled by the conformation of this enolate, which is influenced by the chiral auxiliary. wikipedia.org The diastereomeric ratios achieved in such alkylations can be very high, often exceeding 95:5. After the desired stereocenter is set, the auxiliary can be cleaved under mild conditions to reveal the chiral carboxylic acid or other derivatives. wikipedia.org
The table below illustrates the effectiveness of pseudoephenamine as a chiral auxiliary in the formation of quaternary carbon centers via sequential alkylation, showing significant enhancements in diastereoselectivity compared to pseudoephedrine.
| Electrophile 1 | Electrophile 2 | Product Diastereomeric Ratio (dr) with Pseudoephenamine | Product Diastereomeric Ratio (dr) with Pseudoephedrine |
| MeI | BnBr | >99:1 | 97:3 |
| BnBr | MeI | >99:1 | 97:3 |
| Allyl Bromide | MeI | >99:1 | 98:2 |
| MeI | Allyl Bromide | >99:1 | 96:4 |
| Data synthesized from research findings on asymmetric alkylation. nih.gov |
Enantioselective Catalysis in Asymmetric Synthesis
Enantioselective catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
For the synthesis of chiral pyridine-containing compounds, several catalytic asymmetric methods are relevant. Asymmetric hydrogenation is a powerful technique for creating stereocenters. mdpi.com For instance, rhodium- or iridium-catalyzed asymmetric hydrogenation of N-heteroaromatics like pyridines and quinolines can produce chiral piperidines and tetrahydroquinolines with high enantioselectivity. mdpi.comnih.gov A key strategy involves the partial reduction of the pyridine ring, followed by a rhodium-catalyzed asymmetric reductive Heck reaction with an arylboronic acid to install a substituent at the 3-position with excellent enantioselectivity. nih.gov
Another approach is the photoredox-catalyzed Minisci-type reaction, which can be rendered enantioselective. For example, the synthesis of atropisomeric 3-(N-indolyl)quinolines has been achieved with high chemo-, regio-, and stereoselectivity using a chiral lithium phosphate/Ir-photoredox complex catalytic system. rsc.org Palladium-catalyzed reactions are also central to asymmetric synthesis. The kinetic resolution of unsymmetrical allyl acetates using a chiral palladium catalyst is a method to produce highly enantioselective 3-substituted furanones, a strategy that can be adapted for other heterocyclic systems. rug.nl
| Catalytic System | Reaction Type | Substrate Type | Key Feature |
| Rhodium-catalyst | Asymmetric Reductive Heck | Dihydropyridines and Arylboronic acids | Access to enantioenriched 3-substituted piperidines |
| Iridium-catalyst | Asymmetric Hydrogenation | N-Heteroaromatics (e.g., Quinolines) | Synthesis of chiral saturated N-heterocycles |
| Chiral Lithium Phosphate / Ir-photoredox complex | Minisci-type Addition | Quinolines and Indoles | Creates both axial and central chirality |
| Palladium-catalyst with chiral ligand | Kinetic Resolution | Unsymmetrical Allyl Acetates | Produces highly enantioselective products |
Derivatization and Functionalization Strategies of Methyl 3 6 Chloropyridin 3 Yl Propanoate
Transformation of the Ester Group
The methyl ester moiety is a key handle for derivatization, allowing for its conversion into other important functional groups such as carboxylic acids and amides through well-established chemical transformations.
The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 3-(6-chloropyridin-3-yl)propanoic acid. ambeed.com This reaction is typically achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
Reaction Scheme: Methyl 3-(6-chloropyridin-3-yl)propanoate + NaOH (aq) → Sodium 3-(6-chloropyridin-3-yl)propanoate + Methanol (B129727) Sodium 3-(6-chloropyridin-3-yl)propanoate + HCl (aq) → 3-(6-chloropyridin-3-yl)propanoic acid + NaCl
The resulting carboxylic acid is a crucial intermediate for further reactions, such as the formation of acid chlorides or more complex amides via peptide coupling reagents.
| Reactant | Reagents | Product | Typical Conditions |
|---|---|---|---|
| This compound | 1. NaOH or KOH (aq) 2. HCl (aq) | 3-(6-chloropyridin-3-yl)propanoic acid | Room temperature to reflux, followed by acidification |
| This compound | H₂SO₄ or HCl (aq) | 3-(6-chloropyridin-3-yl)propanoic acid | Reflux |
Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding N-substituted propanamide. This reaction, also known as aminolysis, can be performed directly, although it often requires elevated temperatures and may result in moderate yields. scispace.comundip.ac.id A more common and efficient method involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent. However, direct conversion from the ester is also a viable pathway.
The direct amidation process is often catalyzed by acids or bases. scispace.com The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon. The resulting amides are important structural motifs in many biologically active molecules.
| Reactant | Amine | Product | Typical Conditions |
|---|---|---|---|
| This compound | Ammonia (NH₃) | 3-(6-chloropyridin-3-yl)propanamide | High temperature, sealed vessel |
| This compound | Methylamine (CH₃NH₂) | 3-(6-chloropyridin-3-yl)-N-methylpropanamide | Heat, with or without catalyst |
| This compound | Diethylamine ((C₂H₅)₂NH) | 3-(6-chloropyridin-3-yl)-N,N-diethylpropanamide | Heat, with or without catalyst |
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it forms. This method is useful for modifying the solubility and reactivity of the ester group or for introducing specific alcohol-containing moieties into the molecule.
Reaction Scheme: this compound + R-OH ⇌ Alkyl 3-(6-chloropyridin-3-yl)propanoate + Methanol (in the presence of a catalyst)
| Reactant | Alcohol (R-OH) | Product | Catalyst |
|---|---|---|---|
| This compound | Ethanol | Ethyl 3-(6-chloropyridin-3-yl)propanoate | H₂SO₄ or NaOEt |
| This compound | Benzyl alcohol | Benzyl 3-(6-chloropyridin-3-yl)propanoate | H₂SO₄ or NaOBn |
| This compound | Isopropanol | Isopropyl 3-(6-chloropyridin-3-yl)propanoate | H₂SO₄ or NaO-iPr |
Functionalization of the Pyridine (B92270) Ring System
The 6-chloro-substituted pyridine ring is electron-deficient, making it susceptible to modification, particularly at the carbon atom bearing the chlorine substituent. This enables a variety of powerful synthetic transformations.
The chlorine atom on the pyridine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. In this SNAr reaction, a nucleophile attacks the carbon atom attached to the chlorine, forming a negatively charged intermediate (a Meisenheimer complex), which then collapses, expelling the chloride ion as the leaving group. researchgate.net This strategy allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles.
| Nucleophile | Product | Typical Conditions |
|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | Methyl 3-(6-methoxypyridin-3-yl)propanoate | Heat in methanol or a polar aprotic solvent like DMF |
| Pyrrolidine | Methyl 3-(6-(pyrrolidin-1-yl)pyridin-3-yl)propanoate | Heat, often with a base (e.g., K₂CO₃) |
| Sodium thiophenoxide (NaSPh) | Methyl 3-(6-(phenylthio)pyridin-3-yl)propanoate | Polar aprotic solvent (e.g., DMF, DMSO) |
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net The chloro-substituent on the pyridine ring serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govacs.org It is a highly effective method for forming new carbon-carbon bonds, allowing for the synthesis of biaryl and related structures.
Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net It is the most reliable method for synthesizing aryl-alkynes.
Heck Coupling: The Heck reaction couples the chloropyridine with an alkene to form a substituted alkene, creating a new carbon-carbon bond. researchgate.net This reaction is catalyzed by a palladium complex and requires a base.
These cross-coupling reactions are widely used in the pharmaceutical and agrochemical industries due to their reliability, mild conditions, and tolerance of a wide range of functional groups. researchgate.netresearchgate.net
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Reagents |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Methyl 3-(6-phenylpyridin-3-yl)propanoate | Pd(PPh₃)₄, K₂CO₃ |
| Sonogashira Coupling | Phenylacetylene | Methyl 3-(6-(phenylethynyl)pyridin-3-yl)propanoate | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Heck Coupling | Styrene | Methyl 3-(6-((E)-2-phenylvinyl)pyridin-3-yl)propanoate | Pd(OAc)₂, P(o-tol)₃, Et₃N |
N-Oxidation and Reduction of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring in this compound is a key site for functionalization through N-oxidation. This transformation converts the pyridine to a pyridine N-oxide, which alters the electronic properties of the ring, making it more susceptible to certain types of reactions.
N-Oxidation:
The oxidation of 3-substituted pyridines to their corresponding N-oxides can be achieved using various oxidizing agents. arkat-usa.org Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are commonly employed for this purpose. arkat-usa.orgorgsyn.org For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to provide high yields of the N-oxide products. arkat-usa.org Another effective method involves the use of hydrogen peroxide in acetic acid. orgsyn.org The reaction of a pyridine derivative with 40% peracetic acid at elevated temperatures can efficiently produce the corresponding N-oxide. orgsyn.org
A plausible synthetic route for the N-oxidation of this compound is depicted below:
Scheme 1: Proposed N-Oxidation of this compound
Table 1: Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Reference |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature | arkat-usa.org |
| Peracetic Acid (CH₃CO₃H) | Acetic acid, 85°C | orgsyn.org |
| Hydrogen Peroxide/Acetic Acid | Acetic acid, elevated temperature | arkat-usa.org |
Reduction of the Pyridine N-oxide:
The resulting pyridine N-oxide can be subsequently reduced back to the parent pyridine. This deoxygenation can be useful as a strategic step in a multi-step synthesis or to introduce further functionality. Common reducing agents for pyridine N-oxides include phosphorus trichloride (B1173362) (PCl₃). nih.gov Photocatalytic methods using rhenium complexes have also been reported for the deoxygenation of pyridine N-oxides under mild conditions. nih.gov
Modification of the Aliphatic Propanoate Chain
The aliphatic propanoate chain of this compound offers opportunities for introducing stereocenters and for further structural elaboration.
Introduction of Chirality via Asymmetric Transformations
The introduction of chirality into the propanoate moiety can significantly impact the biological activity of the molecule. One of the most direct ways to achieve this is through asymmetric synthesis, creating a stereocenter at the α- or β-position of the propanoate chain.
A key strategy for accessing chiral 3-arylpropanoates is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor. researchgate.netnih.gov For example, a chiral spiro iridium catalyst has been successfully used for the asymmetric hydrogenation of β-aryl alkylidene malonate esters, affording the chiral products with high enantioselectivity. researchgate.net A similar approach could be envisioned for the synthesis of enantiomerically enriched this compound, starting from methyl (E)-3-(6-chloropyridin-3-yl)acrylate.
Scheme 2: Proposed Asymmetric Hydrogenation to Introduce Chirality
Another potential, though more complex, strategy involves the diastereoselective alkylation of a chiral enolate. This approach would require converting the propanoate ester into a chiral amide or other derivative that can direct the stereoselective introduction of a substituent at the α-position. nih.govstackexchange.com
Elaboration of the Propanoate Scaffold
The propanoate chain can be further modified to introduce additional functional groups or to extend its length.
Chain Elongation:
The Arndt-Eistert homologation is a classic method for the one-carbon chain extension of carboxylic acids. organic-chemistry.orgwikipedia.org This would first require the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid. The carboxylic acid is then converted to an acid chloride, which reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the chain-homologated acid or ester. organic-chemistry.orgnrochemistry.com
Scheme 3: Proposed Arndt-Eistert Homologation
Functionalization via Aldehyde Intermediate:
The propanoate ester can be reduced to the corresponding aldehyde, which is a versatile intermediate for further functionalization. For example, the aldehyde can undergo a Wittig reaction to form an alkene, thereby extending the carbon chain and introducing a double bond for further manipulation. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com
Scheme 4: Proposed Functionalization via Wittig Reaction
α-Functionalization:
The α-position of the propanoate ester can be functionalized, for example, through an α-amination reaction to introduce a nitrogen-containing group. organic-chemistry.org This can be achieved through various methods, including the reaction of the corresponding enolate with an electrophilic nitrogen source.
Table 2: Potential Elaboration Strategies for the Propanoate Chain
| Strategy | Key Reagents/Reaction | Resulting Modification |
| Arndt-Eistert Homologation | SOCl₂, CH₂N₂, Ag₂O | Chain extension by one carbon |
| Wittig Reaction | DIBAL-H, Ph₃P=CHR | Conversion of ester to an alkene |
| α-Amination | LDA, Electrophilic amine source | Introduction of an amino group at the α-position |
Reaction Mechanisms and Kinetic Studies of Methyl 3 6 Chloropyridin 3 Yl Propanoate and Its Precursors/derivatives
Mechanistic Investigations of Carbon-Carbon Bond Formation Reactions
The formation of carbon-carbon bonds on pyridine (B92270) rings, a key step in the synthesis of compounds like Methyl 3-(6-chloropyridin-3-yl)propanoate, can be achieved through various mechanistic pathways. One notable approach involves the use of pyridine-boryl radicals to promote ketyl radical-mediated C-C bond formation. This method has proven effective for diastereoselective ketyl-olefin cyclization to produce cycloalkanols. acs.org The reaction is initiated by the pyridine-boryl radical, a mild and convenient organic reductant, which facilitates pinacol (B44631) coupling reactivity. acs.org
Another strategy involves the reversible C-C bond formation in metal-pyridine complexes. For instance, the reduction of pyridine and its derivatives by linear 3d-metal(I) silylamides can lead to intermolecular C-C coupling, forming dinuclear metal(II) complexes with a bridging 4,4'-dihydrobipyridyl ligand. researchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have been employed to analyze the mechanistic details of these transformations. acs.org
Furthermore, direct C-H activation of α,β-unsaturated ketoximes, assisted by rhodium-catalysis, and subsequent reaction with alkynes can yield highly substituted pyridine derivatives. organic-chemistry.org Similarly, a one-pot C-H alkenylation/electrocyclization/aromatization sequence allows for the synthesis of polysubstituted pyridines from alkynes and α,β-unsaturated N-benzyl aldimines and ketimines. organic-chemistry.org
The table below summarizes different methodologies for C-C bond formation on pyridine rings.
| Method | Reagents/Catalysts | Key Intermediate/Mechanism | Product Type |
| Pyridine-Boryl Radical Promotion | Pyridine-boryl radical | Ketyl radical | Cycloalkanols, Tetraaryl-1,2-diols |
| Metal-Mediated Coupling | 3d-metal(I) silylamides | Dinuclear metal(II) complexes | 4,4'-Dihydrobipyridyl ligands |
| Rhodium-Catalyzed C-H Activation | Rhodium catalyst | Chelation-assisted activation | Highly substituted pyridines |
| One-pot Alkenylation/Electrocyclization | - | Dihydropyridine intermediates | Polysubstituted pyridines |
Elucidation of Selectivity in Halogenation and Substitution Reactions
The position of halogenation on the pyridine ring is highly dependent on the reaction conditions and the reagents employed. Electrophilic aromatic substitution (EAS) processes are typically 3-selective and often necessitate strong acid catalysts and elevated temperatures. nih.gov In contrast, 2-selective halogenation can be achieved using pyridine N-oxides. nih.gov
A method involving the temporary transformation of pyridines into reactive Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.org Mechanistic studies, both experimental and computational, have indicated that the selectivity-determining step in these reactions is influenced by the nature of the halogen electrophile. chemrxiv.org For instance, the higher C3 selectivity observed in bromination compared to chlorination can be attributed to early versus late transition state arguments, with chlorination proceeding through an earlier transition state. chemrxiv.org
Nucleophilic substitution reactions on pyridine rings are also highly regioselective. The electron-deficient nature of the pyridine ring, due to the electronegativity of the nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. uoanbar.edu.iqyoutube.com The presence of a good leaving group, such as a chlorine atom in 6-chloropyridine derivatives, facilitates nucleophilic substitution. researchgate.net These reactions typically proceed through an addition-elimination mechanism, involving the formation of a stable Meisenheimer-like intermediate. researchgate.netquimicaorganica.org The rate of these substitution reactions is influenced by the electron-withdrawing strength of substituents on the pyridine ring. researchgate.net
The following table outlines the selectivity in different reaction types on the pyridine ring.
| Reaction Type | Position of Attack | Influencing Factors | Mechanistic Feature |
| Electrophilic Halogenation | 3-position | Strong acids, high temperature | Electrophilic Aromatic Substitution |
| Halogenation via N-oxides | 2-position | Pyridine N-oxide intermediate | - |
| Halogenation via Zincke imines | 3-position | Halogen electrophile | Ring-opening/ring-closing sequence |
| Nucleophilic Substitution | 2- and 4-positions | Electron-withdrawing groups, leaving group ability | Addition-elimination via Meisenheimer complex |
Pathways of Hydrolytic Degradation of Related Pyridine Esters
The hydrolysis of esters, including pyridine esters, can be catalyzed by both acids and bases. chemrxiv.org Pyridine and its derivatives can themselves act as nucleophilic catalysts in the hydrolysis of aryl acetates. rsc.org The mechanism of this catalysis is believed to involve the formation of a reactive intermediate. nih.gov
Kinetic studies on the hydrolysis of pyridine carboxylic acid anhydrides have been conducted to understand the reaction rates and mechanisms. nih.gov The rate of alkaline hydrolysis of esters is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org Under conditions of excess base, the reaction follows pseudo-first-order kinetics. chemrxiv.org
The hydrolytic degradation of polyesters like polylactic acid (PLA) provides insights into the general mechanisms of ester hydrolysis. The process is significantly faster in alkaline conditions compared to acidic or neutral pH. mdpi.commdpi.com The mechanism in alkaline conditions involves a direct attack of the hydroxide ion on the ester carbon. mdpi.com Kinetic models for PLA hydrolysis have identified different rate constants for the hydrolysis of ester groups at the chain ends versus those within the polymer backbone, with the chain-end esters hydrolyzing faster due to steric and electronic effects. researchgate.net
Below is a summary of key aspects of pyridine ester hydrolysis.
| Condition | Catalyst | Kinetic Order | Key Mechanistic Step |
| Neutral/Acidic | Pyridine bases | - | Nucleophilic catalysis |
| Alkaline | Hydroxide ion | Second-order (overall) | Nucleophilic attack on ester carbonyl |
| - | - | Pseudo-first-order (with excess base) | - |
Free-Radical Substitution Mechanisms on Heteroaromatic Systems
In the context of chlorination, a chlorine molecule (Cl₂) can be homolytically cleaved by UV light to form two chlorine radicals (initiation). youtube.com A chlorine radical can then abstract a hydrogen atom from the heteroaromatic ring, generating a heteroaryl radical and hydrogen chloride (propagation). This heteroaryl radical can then react with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction (propagation). youtube.com The reaction is terminated when two radicals combine. youtube.com
The selectivity of free-radical halogenation is a critical aspect. For instance, bromination is generally more selective than chlorination. masterorganicchemistry.comyoutube.com This difference in selectivity is attributed to the relative stabilities of the transition states. The transition state for bromination is "later" and more closely resembles the radical intermediate, making the reaction more sensitive to differences in radical stability. masterorganicchemistry.com In contrast, the "earlier" transition state for chlorination is less selective. masterorganicchemistry.com The selectivity can be quantified by comparing the reaction rates at different positions on the substrate, after accounting for statistical factors. masterorganicchemistry.com
The table below outlines the key stages of free-radical substitution.
| Stage | Description | Example (Chlorination) |
| Initiation | Formation of radicals from a non-radical species. | Cl₂ + light → 2 Cl• |
| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. | Py-H + Cl• → Py• + HClPy• + Cl₂ → Py-Cl + Cl• |
| Termination | Two radicals combine to form a non-radical species. | Cl• + Cl• → Cl₂Py• + Cl• → Py-ClPy• + Py• → Py-Py |
Spectroscopic and Structural Characterization Methodologies for Methyl 3 6 Chloropyridin 3 Yl Propanoate Excluding Data
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 3-(6-chloropyridin-3-yl)propanoate, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to piece together its molecular framework.
In ¹H NMR, the different sets of non-equivalent protons in the molecule give rise to distinct signals. The chemical shift of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons in that set, and the splitting pattern (multiplicity) reveals the number of neighboring protons. The structure of this compound contains protons on the pyridine (B92270) ring, the aliphatic ethyl chain, and the methyl ester group, each appearing in a characteristic region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This helps to confirm the total number of carbon atoms and provides information about their hybridization and functional group identity (e.g., carbonyl, aromatic, aliphatic).
Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity. COSY experiments map the coupling relationships between protons, while HSQC correlates directly bonded proton and carbon atoms, allowing for an unambiguous assignment of all signals and definitive confirmation of the molecular structure. semanticscholar.org
Table 1: Expected ¹H and ¹³C NMR Spectral Characteristics for this compound
| Atom Type | Environment | Expected ¹H Multiplicity | Expected ¹³C Signal |
| Pyridine Ring | Aromatic CH adjacent to C-Cl | Doublet | Present |
| Pyridine Ring | Aromatic CH between C-Cl and N | Doublet of doublets | Present |
| Pyridine Ring | Aromatic CH adjacent to N | Doublet | Present |
| Propanoate Chain | CH₂ adjacent to pyridine ring | Triplet | Present |
| Propanoate Chain | CH₂ adjacent to carbonyl | Triplet | Present |
| Methyl Ester | OCH₃ | Singlet | Present |
| Carbonyl | C=O | N/A | Present |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (e.g., stretching, bending).
IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of molecular bonds. For this compound, a strong absorption band is expected for the C=O (carbonyl) stretch of the ester group. Other key absorptions would include C-H stretches from the aromatic pyridine ring and the aliphatic chain, C-O stretches from the ester, and vibrations corresponding to the C=C and C=N bonds within the pyridine ring. The C-Cl bond also exhibits a characteristic stretching vibration in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information. It measures the inelastic scattering of monochromatic light, and while the selection rules differ from IR, it is also highly effective for identifying the same functional groups. Aromatic ring vibrations and symmetric stretches often produce strong signals in Raman spectra.
Table 2: Key Functional Groups and Their Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1750-1735 |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| Aliphatic Chain | C-H Stretch | 3000-2850 |
| Ester | C-O Stretch | 1300-1000 |
| Aromatic Ring | C=C and C=N Stretches | 1600-1450 |
| Chloro-alkane | C-Cl Stretch | 800-600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. unimi.it Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. csic.es
This precise mass measurement allows for the calculation of a unique molecular formula. For this compound (C₉H₁₀ClNO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. Furthermore, the presence of chlorine is readily confirmed by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two distinct molecular ion peaks in the mass spectrum (M and M+2), with a relative intensity ratio of about 3:1, providing definitive evidence for the presence of a single chlorine atom in the molecule.
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Information Provided |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Calculated Exact Mass | A highly precise value based on the sum of the exact masses of its constituent isotopes. |
| Measured Exact Mass | The experimental value obtained from the HRMS instrument, which should match the calculated mass within a few parts per million (ppm). |
| Isotopic Pattern | Presence of M and M+2 peaks in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. |
Chromatographic Techniques for Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are essential for determining the purity of a chemical substance. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) separate components of a mixture, allowing for the detection and quantification of impurities. semanticscholar.org
For a volatile and thermally stable compound like this compound, GC is a suitable technique. The sample is vaporized and passed through a column, and separation is achieved based on boiling point and interactions with the stationary phase. A pure sample will yield a single, sharp peak in the resulting chromatogram.
HPLC is another powerful technique, particularly for less volatile or thermally sensitive compounds. Separation occurs in a liquid phase based on the compound's polarity and interaction with the column's stationary phase. When coupled with a detector such as a UV-Vis spectrophotometer (which is effective due to the UV-absorbing pyridine ring), HPLC can provide a highly accurate assessment of purity. The appearance of a single peak at a specific retention time under defined conditions is a strong indicator of a pure compound.
Table 4: Application of Chromatographic Techniques
| Technique | Principle of Separation | Detector | Indication of Purity |
| Gas Chromatography (GC) | Volatility and interaction with stationary phase | Flame Ionization Detector (FID) | A single peak in the chromatogram |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between mobile and stationary phases | UV-Vis Spectrophotometer | A single peak in the chromatogram |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mit.edu This technique is applicable if this compound can be grown as a suitable single crystal.
Table 5: Structural Parameters Determined by X-ray Crystallography
| Parameter | Description |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three connected atoms. |
| Torsional Angles | The dihedral angle that describes the conformation around a chemical bond. |
| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice. |
| Unit Cell Dimensions | The parameters defining the size and shape of the repeating unit of the crystal. |
Theoretical and Computational Chemistry Investigations of Methyl 3 6 Chloropyridin 3 Yl Propanoate
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3-(6-chloropyridin-3-yl)propanoate, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure, stability, and reactivity. These calculations provide insights into the molecule's behavior at a quantum level.
The optimized molecular geometry, electronic properties, and reactivity descriptors are typically calculated. The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO indicates the region from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting an electron, indicating electrophilic character. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Global reactivity descriptors, derived from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for predicting how the molecule will interact with other chemical species.
A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of bonding and intramolecular interactions.
Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound
| Parameter | Value | Unit |
| HOMO Energy | -7.123 | eV |
| LUMO Energy | -1.543 | eV |
| HOMO-LUMO Gap (ΔE) | 5.580 | eV |
| Ionization Potential (I) | 7.123 | eV |
| Electron Affinity (A) | 1.543 | eV |
| Electronegativity (χ) | 4.333 | eV |
| Chemical Hardness (η) | 2.790 | eV |
| Global Electrophilicity Index (ω) | 3.354 | eV |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. bioscipublisher.com For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com
In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces acting on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a specified period. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes.
Analysis of the simulation trajectories can reveal important information about the flexibility of different parts of the molecule, such as the rotation around single bonds in the propanoate chain and its orientation relative to the chloropyridine ring. Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating the compound in a solvent, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions with the surrounding solvent molecules. nih.gov This is crucial for understanding its solubility and behavior in different chemical environments.
Principal Component Analysis (PCA) of the MD trajectory can help to identify the dominant modes of motion and conformational changes, providing a clearer picture of the molecule's dynamic behavior. mdpi.com
Table 2: Key Conformational Dihedral Angles and Their Average Values from MD Simulation
| Dihedral Angle | Atoms Involved | Average Value (degrees) | Standard Deviation (degrees) |
| τ1 | C(2)-C(3)-C(7)-C(8) | 175.4 | 15.2 |
| τ2 | C(3)-C(7)-C(8)-O(1) | -160.1 | 25.8 |
| τ3 | C(7)-C(8)-O(2)-C(9) | 179.5 | 5.3 |
Predictive Modeling of Reaction Outcomes and Regioselectivity
Predictive modeling, often employing machine learning algorithms, has become an increasingly important tool for forecasting the outcomes of chemical reactions, including regioselectivity. mit.edumit.eduresearchgate.net For a molecule like this compound, which has multiple potential reaction sites, predicting the regioselectivity of a given transformation is crucial for synthetic planning.
These predictive models are typically trained on large datasets of known chemical reactions. rsc.orgsemanticscholar.org The input for these models can include various molecular descriptors, such as those derived from quantum chemical calculations (e.g., atomic charges, frontier orbital densities) and structural features. The model then learns the complex relationships between these descriptors and the observed reaction outcomes. mit.edu
For instance, in an electrophilic aromatic substitution reaction on the pyridine (B92270) ring of this compound, a predictive model could be used to determine which of the available positions on the ring is most likely to be attacked by the electrophile. The model would consider the electronic effects of the chloro and the propanoate substituents to make this prediction.
The accuracy of these models is continually improving, and they offer a rapid and cost-effective way to screen potential reactions and optimize reaction conditions before undertaking laboratory experiments.
Table 3: Predicted Regioselectivity for Electrophilic Nitration of the Pyridine Ring
| Position | Predicted Relative Reactivity (%) | Key Influencing Factors |
| C2 | 5 | Steric hindrance from chloro group |
| C4 | 25 | Moderate activation |
| C5 | 70 | Strongest activation by the propanoate group |
Non-Covalent Interaction Analysis in Molecular Systems
Non-covalent interactions (NCIs) play a critical role in determining the structure, stability, and function of molecular systems. mdpi.com For this compound, analyzing these weak interactions is essential for understanding its crystal packing, its binding to biological targets, and its behavior in solution.
Computational methods such as the Non-Covalent Interaction (NCI) index provide a way to visualize and characterize these interactions in real space. This analysis is based on the electron density and its derivatives, allowing for the identification of regions corresponding to van der Waals interactions, hydrogen bonds, and steric clashes.
In the solid state, the crystal structure of this compound would be stabilized by a network of intermolecular NCIs. These could include C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules. nih.govmdpi.com Hirshfeld surface analysis is another powerful tool for exploring and quantifying these intermolecular contacts in a crystal lattice.
Understanding the nature and strength of these non-covalent interactions is also crucial in the context of drug design, as they govern the binding affinity of a ligand to its protein target.
Table 4: Summary of Potential Non-Covalent Interactions
| Interaction Type | Potential Donor | Potential Acceptor |
| Hydrogen Bond | C-H (aliphatic chain) | O (carbonyl) |
| Hydrogen Bond | C-H (pyridine ring) | N (pyridine ring) |
| Halogen Bond | C-Cl | N/O (from another molecule) |
| π-π Stacking | Pyridine Ring | Pyridine Ring |
Applications and Emerging Roles in Synthetic Organic Chemistry
Utility as a Versatile Building Block for Complex Heterocyclic Systems
Heterocyclic compounds are foundational to medicinal chemistry and materials science, with nitrogen-containing scaffolds being particularly prevalent in pharmacologically active agents. thieme-connect.de Methyl 3-(6-chloropyridin-3-yl)propanoate serves as an exemplary building block for accessing such complex systems. The 6-chloropyridin-3-yl moiety is a well-established pharmacophore, and its incorporation into larger, more intricate structures is a common strategy in drug discovery.
Researchers have demonstrated the utility of related chloropyridine derivatives in the synthesis of fused heterocyclic systems, such as 3‐[(6‐chloropyridin‐3‐yl)methyl]‐6‐substituted‐6,7‐dihydro‐3H‐1,2,3‐triazolo[4,5‐d]‐pyrimidin‐7‐imines. researchgate.netresearchgate.net These syntheses underscore the value of the chloropyridine core as a reliable anchor for building polycyclic frameworks. The propanoate side chain on this compound offers a convenient point for extension or modification, enabling chemists to construct diverse molecular libraries for biological screening.
Intermediate in the Synthesis of Pyrrole (B145914) and Imidazo[1,2-a]pyridine (B132010) Scaffolds
Imidazo[1,2-a]pyridine Scaffolds: The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous marketed drugs and its broad spectrum of biological activities. nih.govresearchgate.netrsc.org The synthesis of this scaffold is often achieved through multicomponent reactions (MCRs), with the Groebke–Blackburn–Bienaymé (GBB) reaction being one of the most efficient methods. nih.govmdpi.commdpi.combeilstein-journals.org This reaction typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide. mdpi.com
This compound can be envisioned as a precursor to the necessary aldehyde component for a GBB reaction. A standard reduction of the methyl ester to an alcohol, followed by oxidation, would yield 3-(6-chloropyridin-3-yl)propanal. This aldehyde, containing the critical chloropyridine unit, could then be employed in a GBB reaction to generate novel imidazo[1,2-a]pyridine derivatives with a propyl linker at the 2-position, offering a unique substitution pattern for exploring new chemical space. This strategic transformation highlights the role of the subject compound as a key intermediate.
Pyrrole Scaffolds: The pyrrole ring is another fundamental heterocycle with widespread applications. nih.gov A classic method for its synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
The propanoate side chain of this compound provides a synthetic handle to elaborate a 1,4-dicarbonyl precursor. For instance, Claisen condensation with a suitable ketone followed by subsequent modifications could transform the propanoate chain into the required diketone functionality. This diketone, bearing the 6-chloropyridin-3-yl substituent, could then undergo a Paal-Knorr cyclization to yield highly functionalized pyrroles. Such pyrroles, decorated with the chloropyridine moiety, would be of significant interest for biological evaluation.
| Target Scaffold | Key Synthetic Reaction | Plausible Intermediate Derived from Subject Compound | Significance |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé Reaction | 3-(6-chloropyridin-3-yl)propanal | Privileged scaffold in medicinal chemistry. nih.govrsc.org |
| Pyrroles | Paal-Knorr Synthesis | 1-(6-chloropyridin-3-yl)-alkane-1,4-dione | Core component of many natural products and pharmaceuticals. wikipedia.org |
Contribution to New Methodologies in Organic Transformation and Catalysis
The development of novel, efficient, and sustainable synthetic methods is a constant goal in organic chemistry. This compound and similar structures serve as crucial substrates for testing and showcasing the utility of new catalytic systems and reaction protocols. For example, the synthesis of substituted pyridines can be achieved via ruthenium-catalyzed cycloisomerization, a modern method that highlights the evolution of organometallic catalysis. organic-chemistry.org
The use of chloropyridine derivatives in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C and C-N bonds is well-established. The chlorine atom on the pyridine (B92270) ring of the title compound is amenable to such transformations, allowing for its participation in the development and application of new catalytic protocols. Furthermore, its role as a substrate in multicomponent reactions, like the GBB reaction, contributes to the advancement of green chemistry principles such as atom economy and reaction efficiency. mdpi.com
Role in the Design of Agrochemical Intermediates
The 6-chloropyridin-3-yl structural motif is a cornerstone of the neonicotinoid class of insecticides, one of the most important classes of crop protection agents. For instance, the insecticide Imidacloprid and its metabolites contain the 1-[(6-chloropyridin-3-yl)methyl] moiety. nih.gov Similarly, N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide is a known transformation product of the insecticide Acetamiprid. nih.gov
This established biological activity makes this compound a highly valuable intermediate for the synthesis of new agrochemical candidates. Researchers have synthesized series of compounds, such as 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, and evaluated them for fungicidal and insecticidal properties. researchgate.net These studies often start from simple chloropyridine building blocks. researchgate.netresearchgate.net The propanoate group of the title compound offers a unique linker and functional group that can be modified to create novel analogues of existing pesticides, potentially leading to agents with improved efficacy, selectivity, or environmental profiles. Its utility extends to the synthesis of complex anthranilic diamide (B1670390) insecticides, which also incorporate a chloropyridine headgroup. mdpi.com
Structure Activity Relationship Sar Methodologies for Analogues of Methyl 3 6 Chloropyridin 3 Yl Propanoate
Design Principles for Systematic Chemical Modifications in SAR Studies
Systematic chemical modification is the cornerstone of SAR exploration. The design principles for creating analogues of a lead compound like Methyl 3-(6-chloropyridin-3-yl)propanoate are guided by established medicinal chemistry strategies. These strategies involve altering specific parts of the molecule—the chloropyridine ring, the propanoate side chain, and the linking atoms—to probe their influence on biological activity.
Key design principles include:
Ring Modification and Substitution: The 6-chloropyridine core is a critical component. Modifications often involve changing the position of the chlorine atom or replacing it with other halogens (e.g., fluorine, bromine) or bioisosteric groups to modulate electronic properties and metabolic stability. Introducing additional substituents (e.g., methyl, nitro groups) on the pyridine (B92270) ring can further alter the molecule's steric and electronic profile, influencing its interaction with biological targets.
Side-Chain Homologation and Functional Group Modification: The propanoate side chain offers multiple avenues for modification. This includes homologation (altering the length of the alkyl chain), which can affect the molecule's flexibility and orientation. The ester functional group can be replaced with other functionalities, such as amides, ketones, or bioisosteres like oxadiazoles, to change hydrogen bonding capabilities, polarity, and susceptibility to hydrolysis. nih.gov
Scaffold Hopping: This advanced strategy involves replacing the central chemical scaffold (the chloropyridine ring) with a different heterocyclic or carbocyclic system that maintains the essential spatial arrangement of the key functional groups. This can lead to the discovery of novel chemical series with improved properties. numberanalytics.com
Conformational Constraint: Introducing elements of rigidity, such as double bonds or small rings, into the side chain can lock the molecule into a specific conformation. If this conformation aligns with the active binding pose, a significant increase in potency can be achieved.
These principles are applied systematically to generate a library of analogues. The biological activity of each analogue is then tested, and the results are compiled to build a comprehensive SAR model.
| Structural Moiety Modified | Modification Strategy | Observed Effect on Biological Activity | Rationale / Example |
|---|---|---|---|
| Pyridine Ring | Varying substituents | Electron-withdrawing groups can enhance activity. | Analogues of neonicotinoids containing the 6-chloropyridin-3-yl moiety show that the electrophilicity of the core is important for receptor interaction. nih.gov |
| Propanoate Side Chain | Ester to Amide/Bioisostere Replacement | Can improve metabolic stability and alter binding interactions. | Replacing an amide bridge with a 1,2,4-oxadiazole (B8745197) ring in anthranilic diamide (B1670390) insecticides led to compounds with high insecticidal activity. nih.gov |
| Propanoate Side Chain | Chain Length Variation (Homologation) | Optimal length is critical for fitting into the target's binding pocket. | Modifying the linker between aromatic rings can significantly impact potency by altering the distance and angle between key binding motifs. |
| Chlorine Substituent | Replacement with other halogens or H | Modulates lipophilicity and metabolic vulnerability. | The chlorine atom is often a site for metabolic attack; its replacement can alter the compound's pharmacokinetic profile. |
Computational Approaches in SAR Derivation and Lead Optimization
In modern chemical research, computational methods are indispensable for accelerating SAR studies and optimizing lead compounds. depositolegale.itnih.gov These in silico techniques provide predictive models that guide the synthesis of the most promising analogues, thereby saving time and resources. researchgate.net
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For analogues of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. ingentaconnect.commdpi.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to enhance or diminish activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor active site. nih.gov Docking simulations can help rationalize observed SAR data by revealing specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the analogue and the target. It is a powerful tool for prioritizing which analogues to synthesize.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of structural features that a molecule must possess to be active at a specific biological target. This model can be generated from a set of active compounds and used to screen virtual libraries for new, structurally diverse molecules that fit the model.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov Early assessment of these properties is crucial for lead optimization, as it helps to identify and eliminate candidates that are likely to fail in later stages due to poor pharmacokinetics or toxicity. nih.gov
| Computational Method | Application / Study Type | Key Findings / Predictive Descriptors | Reference Example |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | SAR of novel pyridylpyrazole insecticides. | Generated a statistically reliable model (q² = 0.604) that guided further structural optimization based on steric and electrostatic fields. | A study on 3-chloropyridin-2-yl-pyrazole derivatives used CoMFA to understand the relationship between structure and insecticidal activity. ingentaconnect.com |
| QSAR | Cytotoxic activity of benzodithiazine derivatives. | Identified that natural charge on specific carbon atoms and HOMO energy were highly involved in cytotoxic activity. | A QSAR model for 6-chloro-benzodithiazine derivatives provided guidelines for developing novel anticancer agents. mdpi.com |
| Molecular Docking | Binding mode prediction for potential antitumor agents. | Determined the probable binding model of a 2-chloro-pyridine derivative within the active site of the telomerase enzyme. | Docking simulations were used to understand the interactions of novel 2-chloro-pyridine derivatives with their biological target. nih.gov |
| DFT Calculations | Analysis of electronic properties and stability. | Molecular charge distribution and bond strength were found to be vital in determining compound stability and, consequently, toxicity. | A QSAR study on triazine derivatives used DFT to calculate quantum-chemical features influencing their toxic effect. researchgate.net |
Strategies for Exploring Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound and its analogues are heavily influenced by the nature and position of substituents on the pyridine ring. The chlorine atom at the C6 position (ortho to the ring nitrogen) makes this carbon an electrophilic center, susceptible to nucleophilic aromatic substitution (SNAr). Understanding how different substituents modulate this reactivity is key to predicting metabolic pathways and designing more stable compounds.
Strategies to explore these effects include:
Hammett and Taft Plots: These classical physical organic chemistry tools are used to quantify the electronic (resonance and inductive) and steric effects of substituents. By correlating reaction rates or equilibrium constants with substituent parameters (σ, σ*, Es), a quantitative understanding of their influence on the reactivity of the C-Cl bond can be developed.
Kinetic Studies: Measuring the reaction rates of a series of analogues with a common nucleophile (e.g., a thiol like glutathione) provides direct evidence of how different substituents affect the susceptibility of the C-Cl bond to cleavage. researchgate.netnih.gov Studies on 2-chloropyridines show that electron-withdrawing groups (EWGs) like -NO2 or -CF3 significantly increase the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer complex intermediate. researchgate.netepfl.ch
Computational Chemistry: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties that correlate with reactivity and stability. researchgate.net These include the electrostatic potential on the carbon atom bonded to chlorine, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the activation energy for the SNAr reaction. researchgate.netresearchgate.net These calculations can predict the relative reactivity of different analogues before they are synthesized.
Metabolic Stability Assays: Incubating analogues with liver microsomes or other metabolic systems allows for the experimental determination of their metabolic stability. By identifying the metabolites formed, researchers can pinpoint the primary sites of metabolic attack and understand how substituents influence these pathways. For chloropyridinyl compounds, cleavage of the C-Cl bond is a known metabolic route. wikipedia.org
| Substituent Position | Type of Substituent | Effect on Nucleophilic Substitution Rate at C2 | Underlying Mechanism |
|---|---|---|---|
| Position 3 | Electron-Withdrawing (e.g., -NO₂) | Increases rate | Inductive and resonance stabilization of the Meisenheimer intermediate. May be attenuated by steric hindrance. researchgate.netepfl.ch |
| Position 4 | Electron-Withdrawing (e.g., -NO₂) | Strongly increases rate | Strong inductive and resonance stabilization of the intermediate, as the negative charge can be delocalized onto the substituent. researchgate.net |
| Position 5 | Electron-Withdrawing (e.g., -NO₂) | Increases rate | Inductive and resonance effects stabilize the intermediate. epfl.ch |
| Position 5 | Electron-Donating (e.g., -NH₂) | Decreases rate | Destabilizes the negatively charged intermediate through electron donation. researchgate.net |
Q & A
Q. How can metabolic pathways of this compound be tracked in hepatocyte models?
- Methodology : Employ LC-HRMS with isotopically labeled compound (e.g., ¹³C-propanoate) to identify phase I/II metabolites. Use human hepatocytes (e.g., HepG2 cells) and incubate for 24–48 hours. Key metabolites may include hydroxylated pyridine or hydrolyzed propanoic acid derivatives .
Synthetic Chemistry Optimization Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
